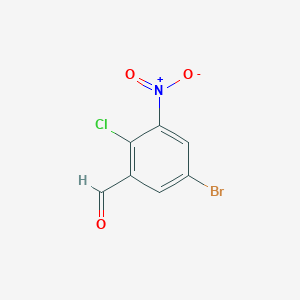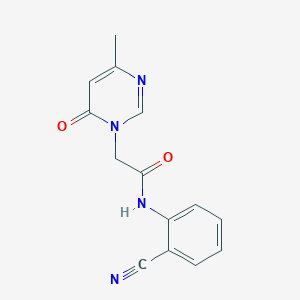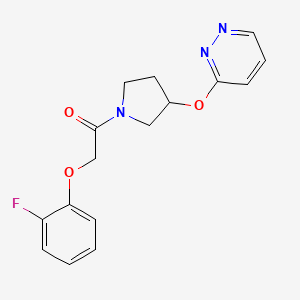
2-(2-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Metal Recognition and Fluoroionophores
A series of fluoroionophores from diamine-salicylaldehyde derivatives have been developed to study their spectral diversity when interacting with various metal cations. These compounds, including 2-((E)-(2-(dimethylamino)ethylimino)methyl)-4-(4-methoxystyryl)phenol (I) and its variants, exhibit specificity for chelating Zn+2 in both organic and semi-aqueous solutions, highlighting their potential in cellular metal staining and fluorescence methods (Hong et al., 2012).
Anticancer Activity
New series of 3(2h)-one pyridazinone derivatives have shown potential antioxidant and anticancer activities. These compounds were synthesized through various reactions, with their structures confirmed by spectroscopic methods. In vitro studies revealed potent antioxidant activities, demonstrating their therapeutic potential (Mehvish & Kumar, 2022).
Corrosion Inhibitors
Schiff bases, including specific phenol derivatives, have been studied for their effectiveness as corrosion inhibitors on carbon steel in acidic environments. Their chemical structures significantly influence their corrosion inhibition efficiency, providing insights into the design of more effective inhibitors (Hegazy et al., 2012).
Synthesis of Pyrido Fused Systems
Research on the synthesis of pyrazolo[3,4-b]pyridines and other pyrido fused systems has been advanced through the development of new three-component couplings. This method showcases versatility and utility in creating combinatorial libraries for potential pharmaceutical applications (Almansa et al., 2008).
Kinase Inhibitors
Docking and quantitative structure–activity relationship studies have been conducted on derivatives complexed with c-Met kinase to analyze their inhibitory activities. These studies help in understanding the molecular features contributing to high inhibitory activity, aiding in the design of more effective kinase inhibitors (Caballero et al., 2011).
Cytochromes P450 Interactions
The metabolites of prasugrel, a thienopyridine antiplatelet agent, interact with cytochromes P450, playing a crucial role in the formation of active metabolites responsible for platelet aggregation inhibition. Understanding these interactions is vital for the development of safer and more effective therapeutics (Rehmel et al., 2006).
properties
IUPAC Name |
2-(2-fluorophenoxy)-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c17-13-4-1-2-5-14(13)22-11-16(21)20-9-7-12(10-20)23-15-6-3-8-18-19-15/h1-6,8,12H,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCFPBWMJNOMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

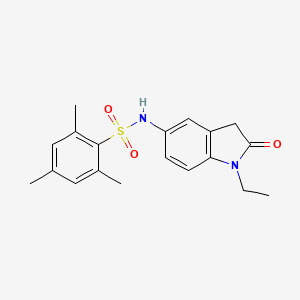
![5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2747035.png)
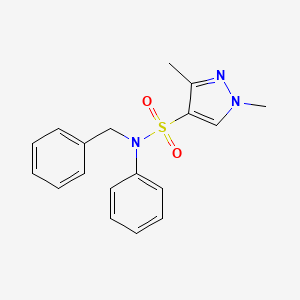
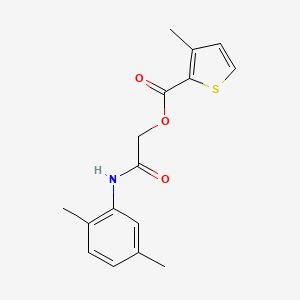
![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2747039.png)
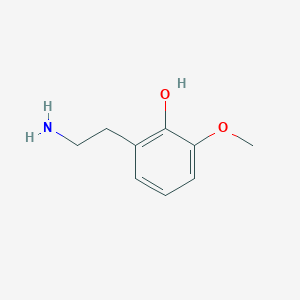
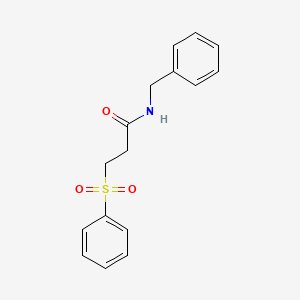
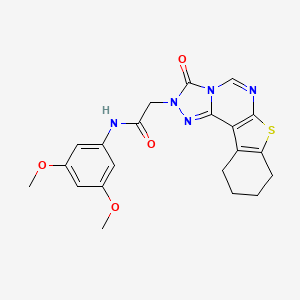
![3-{3-[(3-methoxypropyl)carbamoyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B2747043.png)
![2,6-Dimethylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B2747046.png)
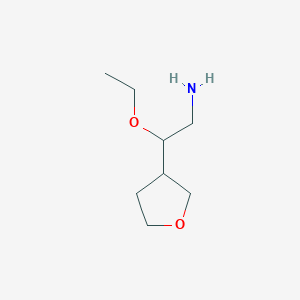
![N-[1-(4-Methylmorpholin-2-yl)ethyl]-4-prop-2-ynylpiperazine-1-carboxamide](/img/structure/B2747052.png)
